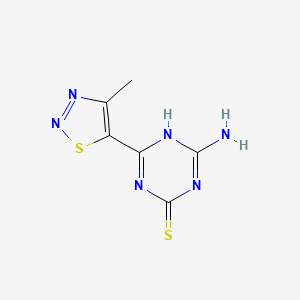
5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition of aryl azides to phosphorus ketoylides, which provides a convenient route to 1,5-disubstituted 1,2,3-triazoles . Another approach involves the decarboxylation of 1H-1,2,3-triazole-4-carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, 1,2,4-triazoles are known to inhibit Rho GTPases, which play a crucial role in cell signaling and cancer metastasis . The compound may also interact with other enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Disubstituted 1,2,3-triazoles: These compounds share a similar triazole ring structure but differ in the substitution pattern.
1,4-Disubstituted 1,2,3-triazoles: Another class of triazoles with different substitution patterns and biological activities.
Uniqueness
5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and nitrophenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10N4O4 |
|---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
5-cyclopropyl-1-(3-nitrophenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C12H10N4O4/c17-12(18)10-13-11(7-4-5-7)15(14-10)8-2-1-3-9(6-8)16(19)20/h1-3,6-7H,4-5H2,(H,17,18) |
InChI Key |
XHOXSPNJVCKYEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NN2C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



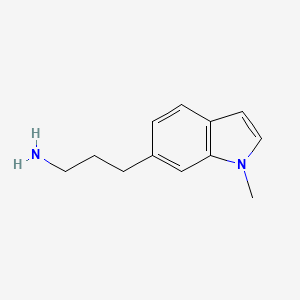
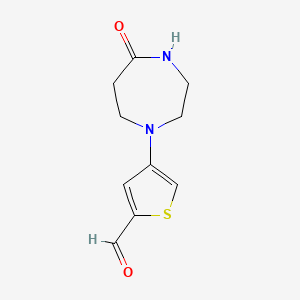
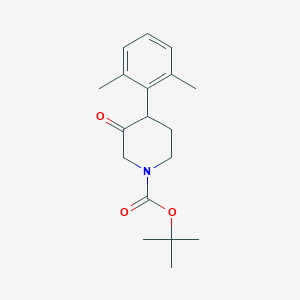
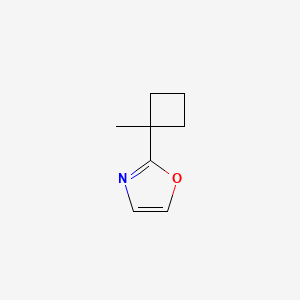

![4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B15258231.png)
![2-chloro-N-{5-[(dimethylamino)sulfonyl]-2,3-dimethylphenyl}acetamide](/img/structure/B15258238.png)
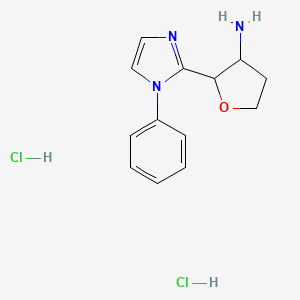
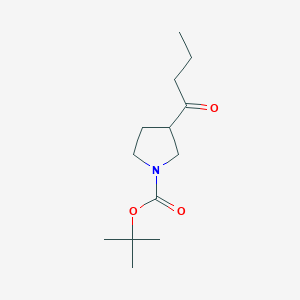

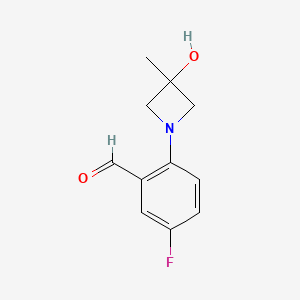
![2-[(2-Fluorophenyl)methyl]oxirane](/img/structure/B15258289.png)
